1-Methylpiperidin-3-one hydrochloride
Overview
Description
1-Methylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in various fields, including organic synthesis and pharmaceutical research, due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without knowledge of its primary targets and mode of action, it is difficult to predict its potential effects .
Biochemical Analysis
Biochemical Properties
1-Methylpiperidin-3-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to cholinesterase enzymes results in enzyme inhibition, which affects neurotransmitter levels . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C)
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmitter levels. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds and their implications is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism . Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-3-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with an oxidizing agent to form 1-methylpiperidin-3-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 1-methylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of 1-methylpiperidin-3-one.
Reduction: 1-Methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Methylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
1-Methylpiperidine: A reduced form of 1-methylpiperidin-3-one.
Piperidin-4-one: Another piperidine derivative with different chemical properties.
Uniqueness: 1-Methylpiperidin-3-one hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry .
Properties
IUPAC Name |
1-methylpiperidin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRLPMIRFPMIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504937 | |
Record name | 1-Methylpiperidin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41511-85-7 | |
Record name | 1-Methylpiperidin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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